![molecular formula C14H17NO B14431807 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one CAS No. 79950-38-2](/img/structure/B14431807.png)
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one
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Overview
Description
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one is a bridgehead amide with a unique bicyclic structure.
Preparation Methods
The synthesis of 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one typically involves the reduction of 6-oxo-3-phenylpiperidine-3-propanoic acid, which is prepared from dimethyl 4-cyano-4-phenylheptanedioate. This intermediate is then cyclized thermally or via its acid chloride to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
It has been observed that indole alkaloids containing the azabicyclo[3.3.1]nonane architecture play crucial roles as anticancer, antimalarial, anti-inflammatory, anti-amebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates . Additionally, its unique structure makes it a valuable precursor for accessing more complex synthetic and natural products .
Mechanism of Action
The mechanism by which 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s conformational properties, such as the boat-chair conformation, play a significant role in its biological activity . Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one can be compared with other similar compounds, such as clusianone, garsubellin A, aristophenone A, plukenetione, hyperforin, nemorosone, guttiferone A, hypersampsone F, and papuaforin A. These compounds share the bicyclo[3.3.1]nonane core structure and exhibit various biological activities The uniqueness of 5-Phenyl-1-azabicyclo[33
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one, and how can reaction yields be optimized?
- Answer: Synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, analogous bicyclic compounds (e.g., 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one) are synthesized via reductive amination or alkylation, followed by purification using column chromatography . Yield optimization may involve adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst loading. Synchrotron-based crystallography can validate structural integrity post-synthesis .
Q. How can researchers confirm the molecular structure of this compound?
- Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: 1H and 13C NMR to identify proton and carbon environments, particularly the bicyclic scaffold and phenyl substituents .
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., synchrotron radiation) resolves bond angles, stereochemistry, and packing arrangements .
- Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What safety protocols should be followed when handling bicyclic azabicyclo compounds?
- Answer: Standard laboratory safety measures include:
- PPE: Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of bicyclic azabicyclo derivatives be resolved?
- Answer: Contradictions often arise from differences in assay conditions or impurities. To address this:
- Reproducibility Checks: Replicate studies using standardized protocols (e.g., fixed pH, temperature).
- Analytical Purity: Validate compound purity via HPLC (>98%) and quantify impurities using LC-MS .
- Mechanistic Studies: Use computational docking (e.g., molecular dynamics simulations) to correlate structural features with observed bioactivity .
Q. What experimental designs are suitable for studying the environmental fate of 5-Phenyl-1-azabicyclo derivatives?
- Physicochemical Properties: Measure log P (octanol-water partition coefficient) to predict environmental mobility.
- Degradation Studies: Conduct hydrolysis/photolysis experiments under simulated sunlight (UV-Vis) or varying pH .
- Ecotoxicity: Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity at environmentally relevant concentrations .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?
- Answer: SAR studies require systematic modifications and activity profiling:
- Scaffold Modulation: Introduce substituents at the phenyl or azabicyclo positions (e.g., electron-withdrawing groups) .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) .
- Data Analysis: Apply multivariate statistics (e.g., PCA or QSAR models) to link structural descriptors with activity .
Q. What strategies mitigate stereochemical uncertainties in azabicyclo synthesis?
- Answer: Stereochemical control is critical for pharmacological relevance:
- Chiral Catalysts: Use asymmetric catalysis (e.g., Evans oxazaborolidines) to enforce desired stereochemistry .
- Crystallographic Validation: Resolve enantiomeric purity via X-ray crystallography or chiral HPLC .
- Dynamic NMR: Monitor ring-flipping or conformational changes to infer stereochemical stability .
Q. Methodological Considerations
Q. How should researchers integrate theoretical frameworks into experimental design for bicyclic compounds?
- Answer: Theory guides hypothesis generation and method selection:
- Conceptual Frameworks: Link synthesis to retrosynthetic analysis or enzyme inhibition hypotheses .
- Computational Pre-screening: Use DFT (density functional theory) to predict reaction pathways or transition states .
- Risk Assessment: Apply the Precautionary Principle in environmental studies when data gaps exist .
Q. What are best practices for reconciling crystallographic data with spectroscopic results?
- Answer: Cross-validate findings using complementary techniques:
- Overlay Experiments: Compare X-ray bond lengths/angles with DFT-optimized geometries .
- Vibrational Spectroscopy: Match IR/Raman peaks to crystallographically observed functional groups .
- Dynamic Effects: Use variable-temperature NMR to account for solution-state conformational flexibility absent in crystal structures .
Properties
CAS No. |
79950-38-2 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-phenyl-1-azabicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C14H17NO/c16-13-7-9-14(8-4-10-15(13)11-14)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
CGMZYFXPNUXCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C1)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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